molecular formula C19H24N6O B6467091 6-(4-benzylpiperazin-1-yl)-9-(2-methoxyethyl)-9H-purine CAS No. 2640950-02-1

6-(4-benzylpiperazin-1-yl)-9-(2-methoxyethyl)-9H-purine

Cat. No.: B6467091
CAS No.: 2640950-02-1
M. Wt: 352.4 g/mol
InChI Key: AHGNDABGTYIAPF-UHFFFAOYSA-N
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Description

6-(4-benzylpiperazin-1-yl)-9-(2-methoxyethyl)-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a purine base, which is a fundamental component of nucleic acids, making it significant in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperazin-1-yl)-9-(2-methoxyethyl)-9H-purine typically involves multiple steps, starting with the preparation of the purine core. The benzylpiperazine moiety is introduced through nucleophilic substitution reactions, while the methoxyethyl group is added via alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

6-(4-benzylpiperazin-1-yl)-9-(2-methoxyethyl)-9H-purine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the purine ring or the benzylpiperazine moiety.

    Reduction: Typically used to reduce any oxidized intermediates back to their original state.

    Substitution: Commonly involves the replacement of functional groups on the purine ring or the benzylpiperazine moiety.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-(4-benzylpiperazin-1-yl)-9-(2-methoxyethyl)-9H-purine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with nucleic acids and proteins.

    Medicine: Investigated for potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-benzylpiperazin-1-yl)-9-(2-methoxyethyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in nucleic acid synthesis, thereby exhibiting antiviral properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-benzylpiperazin-1-yl)-9-(2-methoxyethyl)-9H-pyrimidine
  • 6-(4-benzylpiperazin-1-yl)-9-(2-methoxyethyl)-9H-pyridine

Uniqueness

Compared to similar compounds, 6-(4-benzylpiperazin-1-yl)-9-(2-methoxyethyl)-9H-purine stands out due to its purine base, which is more structurally complex and biologically relevant. This complexity allows for more diverse interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-(4-benzylpiperazin-1-yl)-9-(2-methoxyethyl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O/c1-26-12-11-25-15-22-17-18(20-14-21-19(17)25)24-9-7-23(8-10-24)13-16-5-3-2-4-6-16/h2-6,14-15H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGNDABGTYIAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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